molecular formula C19H19ClFN3O2S2 B2972906 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1797724-79-8

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B2972906
CAS No.: 1797724-79-8
M. Wt: 439.95
InChI Key: JJBRGZFBKIUSNS-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzothiazole-piperidine scaffold linked to a 3-chloro-4-fluorobenzenesulfonamide group. This compound exhibits structural features common in kinase inhibitors and enzyme modulators, including halogenated aromatic rings (for enhanced lipophilicity and target binding) and a sulfonamide moiety (for hydrogen bonding and solubility) . Its molecular formula is C₁₉H₁₈ClFN₃O₂S₂, with a molecular weight of 439.9 g/mol.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2S2/c20-15-11-14(5-6-16(15)21)28(25,26)22-12-13-7-9-24(10-8-13)19-23-17-3-1-2-4-18(17)27-19/h1-6,11,13,22H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBRGZFBKIUSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole ring
  • Piperidine ring
  • Chlorinated and fluorinated aromatic groups

The molecular formula is C16H17ClFN3O2SC_{16}H_{17}ClFN_3O_2S, with a molecular weight of approximately 367.84 g/mol. Its unique structural components contribute to its biological activity, particularly its interaction with biological targets.

Target Enzymes

The primary biological target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play crucial roles in the inflammatory process by converting arachidonic acid into prostaglandins, which are mediators of inflammation.

Mode of Action

This compound acts as an inhibitor of COX enzymes. By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, leading to decreased inflammation and pain relief .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to effectively inhibit the proliferation of inflammatory cells and reduce the levels of pro-inflammatory cytokines in vitro. For example, research indicates that it can significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .

Antitumor Activity

Recent investigations have highlighted the potential antitumor effects of benzothiazole derivatives, including this compound. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Study on Antitumor Activity

A study evaluated the efficacy of this compound on human lung cancer cell lines A549 and HCC827. The results indicated an IC50 value of approximately 6.26 μM for HCC827 cells in a 2D assay format, demonstrating its potent antitumor activity compared to standard chemotherapeutics .

In Vivo Studies

In vivo studies using murine models have also been conducted to assess the compound's anti-inflammatory effects. Mice treated with this compound showed reduced paw edema in a carrageenan-induced inflammation model, suggesting significant anti-inflammatory activity .

Comparative Analysis

Activity This compound Standard Drugs
Anti-inflammatorySignificant reduction in TNF-α and IL-6 levelsIbuprofen
AntitumorIC50: 6.26 μM (HCC827)Doxorubicin
MechanismCOX inhibitionCOX inhibitors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into three categories based on shared motifs: (1) benzothiazole-piperidine hybrids , (2) halogenated benzenesulfonamides , and (3) piperidine-linked sulfonamides . Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Source
N-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide C₁₉H₁₈ClFN₃O₂S₂ 439.9 3-chloro-4-fluorobenzenesulfonamide, benzothiazole-piperidine Dual halogenation enhances binding affinity; sulfonamide improves solubility Hypothesized from design
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide C₂₀H₂₀ClN₃O₃S₂ 450.0 4-chlorobenzenesulfonyl, methyl-benzothiazole Larger molecular weight due to carboxamide; reduced halogen diversity
N-[4-[2,5-Bis(chloranyl)phenyl]-1,3-thiazol-2-yl]-2-naphthalen-1-yl-ethanamide C₂₁H₁₅Cl₂N₃OS 428.3 Dichlorophenyl, naphthyl High lipophilicity from naphthyl group; lacks sulfonamide
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₀H₂₃F₂N₆O₃S 589.1 Fluorinated chromenone, pyrazolopyrimidine Chromenone core introduces π-π stacking potential; higher molecular weight limits bioavailability

Table 2: Functional Group Impact on Bioactivity

Compound Halogenation Pattern Sulfonamide Role Piperidine/Benzothiazole Contribution
Target Compound 3-Cl, 4-F on benzene Hydrogen bonding, solubility Benzothiazole: aromatic interactions; piperidine: conformational flexibility
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide Single Cl on benzene Replaced by carboxamide (reduced solubility) Methyl-benzothiazole: steric hindrance
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (Ortho-fluorobutyryl fentanyl) 2-F on phenyl Absent (amide instead) Piperidine: opioid receptor binding; phenylethyl: lipophilicity

Key Findings from Comparative Analysis

Halogenation: The target compound’s dual chloro-fluoro substitution on the benzene ring likely improves target binding compared to mono-halogenated analogs (e.g., 4-chlorobenzenesulfonyl in ). Fluorine’s electronegativity enhances dipole interactions, while chlorine contributes to hydrophobic effects.

Sulfonamide vs. Carboxamide : Sulfonamide-containing compounds (target, ) generally exhibit better aqueous solubility than carboxamide derivatives (e.g., ), critical for pharmacokinetics.

Piperidine-Benzothiazole Synergy: The piperidine ring’s flexibility and benzothiazole’s planar structure enable diverse binding modes, as seen in kinase inhibitors (e.g., imatinib analogs). This contrasts with rigid scaffolds like chromenones in , which may limit target versatility.

Molecular Weight : The target compound’s moderate molecular weight (~440 g/mol) suggests favorable permeability compared to bulkier analogs (e.g., 589.1 g/mol in ), aligning with Lipinski’s rule of five.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide, and how can purity be maximized?

  • Methodology : Utilize nucleophilic substitution or coupling reactions. For example, react 3-chloro-4-fluorobenzenesulfonyl chloride with the amine group of (1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine under basic conditions (e.g., potassium carbonate in acetonitrile). Monitor reaction progress via TLC and purify via column chromatography using silica gel with gradients of ethyl acetate/hexane. Recrystallization from methanol or DMSO/water mixtures can enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Employ nuclear magnetic resonance (NMR) to confirm connectivity (e.g., 1^1H and 13^{13}C NMR for aromatic protons and sulfonamide groups). High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretching ~1350 cm1^{-1}). X-ray crystallography (using SHELX software for refinement) resolves stereochemistry and hydrogen-bonding networks .

Q. How does the benzo[d]thiazole moiety influence the compound's solubility and reactivity?

  • Methodology : Assess solubility via shake-flask experiments in PBS (pH 7.4) and DMSO. Reactivity can be probed through stability studies under acidic/basic conditions (e.g., HCl/NaOH at 37°C). The thiazole ring’s electron-withdrawing nature may reduce nucleophilic susceptibility, while the piperidine linker enhances conformational flexibility .

Advanced Research Questions

Q. What computational strategies predict binding affinities of this compound with biological targets (e.g., kinases or GPCRs)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (PDB ID). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Free energy perturbation (FEP) calculations quantify contributions of substituents (e.g., 3-chloro-4-fluoro group) to binding .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology : Conduct meta-analysis of dose-response curves (IC50_{50}/EC50_{50}) under standardized conditions (e.g., cell lines, assay buffers). Evaluate off-target effects via kinase profiling panels (Eurofins). Conflicting results may arise from differences in cell permeability (logP ~3.5) or metabolic stability (CYP450 inhibition assays) .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Methodology : Introduce fluorine atoms (e.g., 4-fluoro substitution) to block CYP450 oxidation sites. Replace labile groups (e.g., ester linkages) with bioisosteres (sulfonamide). Piperidine methylation reduces first-pass metabolism. Validate via hepatic microsome assays (human/rat) .

Q. How do crystal packing interactions affect the compound's physicochemical properties?

  • Methodology : Analyze X-ray structures (SHELXL-refined) to identify intermolecular forces (e.g., N–H···O hydrogen bonds, π-π stacking). Solubility correlates with lattice energy; weak van der Waals interactions (e.g., C–H···F) may enhance dissolution rates. Compare with polymorph screening (DSC/TGA) .

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